

structure-activity relationship (SAR) studies of 4-Amino-1-benzylpiperidine analogs

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A Comparative Guide to the Structure-Activity Relationships of **4-Amino-1-benzylpiperidine** Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **4-amino-1-benzylpiperidine** analogs, focusing on their therapeutic potential as acetylcholinesterase inhibitors, antifungal agents, and sigma receptor ligands. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Acetylcholinesterase Inhibitors

The 1-benzylpiperidine scaffold is a key component in several potent acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. The SAR studies reveal that modifications to the benzyl and amino moieties significantly impact inhibitory activity.

Structure-Activity Relationship Summary

- Substitution on the Benzamide: Introducing a bulky group at the para position of the benzamide moiety can substantially increase anti-AChE activity.[1]
- Amide Nitrogen Substitution: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhances activity.



- Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for activity; Nbenzoylpiperidine derivatives are almost inactive.[1]
- Rigid Analogs: Rigid analogs, such as those containing an isoindolone moiety, can exhibit
 potent anti-AChE activity.[2] Replacing the isoindoline with an indanone moiety can be done
 without a major loss in potency.[3]
- Linker Modification: Replacing an ester linker with a more metabolically stable amide linker has been explored, with some analogs retaining good inhibitory activity.

Quantitative Data: Acetylcholinesterase Inhibition



Compound	Modification	IC50 (AChE)	Selectivity (AChE/BuChE)	Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)	Indanone moiety	5.7 nM	1250-fold	[3]
1-benzyl-4-[2-(N-[4'- (benzylsulfonyl) benzoyl]-N- methylamino]eth yl]piperidine hydrochloride (21)	Bulky benzamide substituent	0.56 nM	18,000-fold	[1]
1-benzyl-4-[2-[4- (benzoylamino)p hthalimido]ethyl] piperidine hydrochloride (19)	Phthalimidoethyl side chain	1.2 nM	~34,700-fold	[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)	Indenothiazolyl carboxamide	0.41 μΜ	Not specified	[4]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)	Pyrazolyl carboxamide	5.94 μΜ	Not specified	[4]



carboxamide

(20)

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity is determined using a spectrophotometric method developed by Ellman et al.[5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.[5]

Reagents:

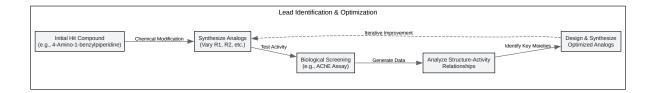
- Phosphate Buffer (0.1 M, pH 8.0)
- DTNB Solution (10 mM in phosphate buffer)
- Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)
- Acetylcholinesterase (AChE) Solution (e.g., 1 U/mL in phosphate buffer)
- Test Compounds (dissolved in a suitable solvent like DMSO)

Procedure (96-well plate format):

- Plate Setup:
 - Blank: 150 μL Phosphate Buffer + 10 μL DTNB + 10 μL ATCI.
 - \circ Control (100% activity): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL DTNB + 10 μL solvent for the test compound.
 - \circ Test Sample: 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L test compound solution.



- Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).[5][6]
- Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
- Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[5]
- Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is
 calculated using the formula: % Inhibition = [(Rate of Control Rate of Test Sample) / Rate of
 Control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of
 AChE activity, is determined by plotting the percentage of inhibition against the logarithm of
 the inhibitor concentration.[5]



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General workflow for Structure-Activity Relationship (SAR) studies.

Antifungal Agents

4-Aminopiperidine derivatives have emerged as a novel class of antifungal agents, primarily targeting ergosterol biosynthesis.

Structure-Activity Relationship Summary



- N-substituent at the 4-amino group: Long N-alkyl substituents (more than seven carbon atoms), particularly an N-dodecyl (C12) residue, are highly beneficial for antifungal activity.
 Shorter, branched, or cyclic alkyl groups are detrimental.[7]
- Substituent at the piperidine nitrogen: Both benzyl and phenylethyl substituents at the piperidine nitrogen can lead to high antifungal activity when combined with a long N-alkyl chain at the 4-amino position.[7]
- Mechanism of Action: These compounds are believed to inhibit sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.

Ouantitative Data: Antifungal Activity (MIC)

Compound	N-substituent (Piperidine)	N-substituent (4-Amino)	MIC (Yarrowia lipolytica)	Reference
2b	Benzyl	n-Dodecyl	0.25 - 0.5 μg/mL	[7]
3b	Phenylethyl	n-Dodecyl	0.25 - 0.5 μg/mL	[7]
4b	Вос	n-Dodecyl	1 - 2 μg/mL	[7]
5b	Unsubstituted	n-Dodecyl	1 - 2 μg/mL	[7]
Amorolfine	-	-	0.25 - 0.5 μg/mL	[7]
Voriconazole	-	-	0.25 - 0.5 μg/mL	[7]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Principle: A standardized fungal inoculum is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.[9]

Materials:



- 96-well microtiter plates
- Fungal isolates
- RPMI-1640 medium (buffered with MOPS)
- Antifungal test compounds
- Reference antifungal agents (e.g., fluconazole, amphotericin B)

Procedure:

- Inoculum Preparation: Fungal strains are grown on appropriate agar plates. Colonies are
 then suspended in sterile saline or water, and the turbidity is adjusted to a standard
 concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard). This
 suspension is further diluted in the test medium to achieve the final desired inoculum size.
- Drug Dilution: A two-fold serial dilution of each test compound and reference drug is prepared directly in the microtiter plates.
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]
- Reading Results: The MIC is determined as the lowest concentration of the drug that causes
 a significant reduction in fungal growth (e.g., 80% or 100% inhibition) compared to the
 growth control well, which can be assessed visually or by using a spectrophotometer.[7][9]

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